REACTION_CXSMILES
|
Br[C:2]1(Br)[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[N:4]([CH2:11][O:12][CH2:13][CH2:14][Si:15]([CH3:18])([CH3:17])[CH3:16])[C:3]1=[O:19]>C1COCC1.[Cl-].[NH4+].[Zn]>[CH3:16][Si:15]([CH3:18])([CH3:17])[CH2:14][CH2:13][O:12][CH2:11][N:4]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:10]2[CH2:2][C:3]1=[O:19] |f:2.3|
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
BrC1(C(N(C2=NC=CC=C21)COCC[Si](C)(C)C)=O)Br
|
Name
|
|
Quantity
|
880 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction was filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between EtOAc and H2O which
|
Type
|
CUSTOM
|
Details
|
resulted in the formation of a white precipitate
|
Type
|
FILTRATION
|
Details
|
Both layers were filtered through a Celite pad
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with EtOAc (2×)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with H2O
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
The crude product was filtered through a plug of silica gel eluting with CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
EtOAc—90:10 and the eluant was concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCOCN1C(CC=2C1=NC=CC2)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |